molecular formula C15H23BO2S B2819020 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester CAS No. 2377611-93-1

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester

Cat. No. B2819020
CAS RN: 2377611-93-1
M. Wt: 278.22
InChI Key: KZTIVVSSBPUFAF-UHFFFAOYSA-N
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Description

“2-(1-Propylsulfanyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377611-93-1 . It has a molecular weight of 278.22 and its IUPAC name is 4,4,5,5-tetramethyl-2-(2-(propylthio)phenyl)-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H23BO2S . The InChI Code for this compound is 1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 .


Chemical Reactions Analysis

Boronic esters, including “2-(1-Propylsulfanyl)phenylboronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like a boronic ester) with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Scientific Research Applications

Treatment of Periodontitis

Phenylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .

ROS-Responsive Multifunctional Nanoparticles

The compound has been used to prepare ROS-responsive multifunctional nanoparticles . These nanoparticles not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Hydrolysis Susceptibility

Phenylboronic pinacol esters, including “2-(1-Propylsulfanyl)phenylboronic acid pinacol ester”, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

The compound has been used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propylsulfanylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTIVVSSBPUFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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